N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-3-nitrobenzamide
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Overview
Description
N-(3-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinecarbonyl group linked to a phenyl ring, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-NITROBENZAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Coupling with 3-Nitrobenzoyl Chloride: The hydrazone intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step is typically performed at room temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress levels, impacting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-NITROBENZAMIDE: Similar structure but with a nitro group at the para position.
N-(3-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(3-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-NITROBENZAMIDE is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. The presence of the nitro group at the meta position allows for distinct electronic and steric effects, differentiating it from other similar compounds.
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-[(3-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C24H20N4O5/c1-2-6-16-7-3-10-19(22(16)29)15-25-27-24(31)17-8-4-11-20(13-17)26-23(30)18-9-5-12-21(14-18)28(32)33/h2-5,7-15,29H,1,6H2,(H,26,30)(H,27,31)/b25-15+ |
InChI Key |
YTXUZHRESAANDP-MFKUBSTISA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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